LP-403812
Overview
Description
LP-403812 is a synthetic organic compound known for its potent inhibition of the proline transporter (PROT/SLC6A7). This compound has been studied for its potential neuroprotective effects, particularly in the context of ischemic stroke .
Preparation Methods
The synthesis of LP-403812 involves a series of chemical reactions, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through molecular hybridization techniques .
Chemical Reactions Analysis
LP-403812 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LP-403812 has several scientific research applications, including:
Chemistry: Used as a reference inhibitor in studies involving the proline transporter.
Biology: Studied for its effects on glutamatergic neurotransmission and its potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemic stroke and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting the proline transporter
Mechanism of Action
LP-403812 exerts its effects by inhibiting the proline transporter (PROT/SLC6A7), which is closely associated with glutamatergic neurotransmission. By modulating the function of the NMDA receptor (NMDAR), this compound helps to reduce excitotoxicity, a primary cause of neuronal death following stroke. This inhibition leads to neuroprotection and neuro-repair in models of acute ischemic stroke .
Comparison with Similar Compounds
LP-403812 is unique in its high potency as a proline transporter inhibitor. Similar compounds include:
LQFM215: Another potent inhibitor of the proline transporter with neuroprotective effects.
LQFM216: Similar to LQFM215, but with different pharmacokinetic properties.
LQFM217: Another variant with distinct molecular interactions and effects
This compound stands out due to its specific molecular structure and high docking score, although it has low permeability to the blood-brain barrier .
Properties
CAS No. |
1142050-84-7 |
---|---|
Molecular Formula |
C26H34N6O2S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[3,4-d][1,3]thiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H34N6O2S/c1-17-9-11-18(12-10-17)23(33)28-25-27-22-21(35-25)20(29-32(22)26(2,3)4)24(34)31-15-7-8-19(31)16-30-13-5-6-14-30/h9-12,19H,5-8,13-16H2,1-4H3,(H,27,28,33)/t19-/m0/s1 |
InChI Key |
GJBQMIZKUFMWPV-IBGZPJMESA-N |
SMILES |
O=C(NC1=NC(N(C(C)(C)C)N=C2C(N3[C@H](CN4CCCC4)CCC3)=O)=C2S1)C5=CC=C(C)C=C5 |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCC[C@H]4CN5CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=NN3C(C)(C)C)C(=O)N4CCCC4CN5CCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LP-403812; LP 403812; LP403812. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.